

Molecular weight and formula of Boc-L- α -amino adipic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
Cat. No.:	B113005

[Get Quote](#)

In-Depth Technical Guide: Boc-L- α -amino adipic Acid

For Researchers, Scientists, and Drug Development Professionals

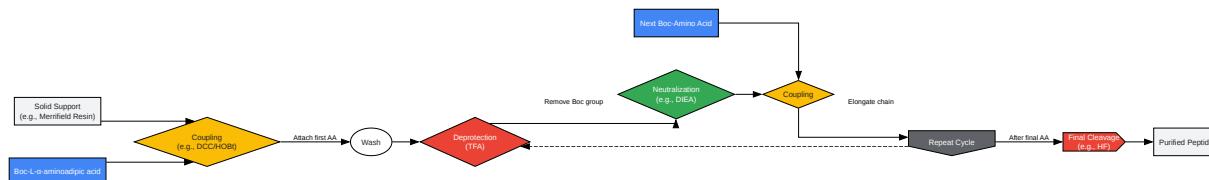
This guide provides a comprehensive overview of N- α -tert-butoxycarbonyl-L- α -amino adipic acid (Boc-L- α -amino adipic acid), a key building block in synthetic chemistry. Its bifunctional nature, featuring a carboxylic acid side chain and a protected α -amino group, makes it a valuable reagent in the synthesis of peptides, peptidomimetics, and other complex organic molecules.

Core Physicochemical and Structural Data

Boc-L- α -amino adipic acid is a derivative of the non-proteinogenic amino acid L- α -amino adipic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during coupling steps.

Molecular Formula: C₁₁H₁₉NO₆[\[1\]](#)[\[2\]](#)

Molecular Weight: 261.27 g/mol [\[2\]](#)[\[3\]](#) (also reported as 261.3 g/mol [\[1\]](#))


Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-L- α -amino adipic acid, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	261.27 g/mol	[2][3]
Exact Mass	261.12123733	[2]
Melting Point	121 - 127 °C	[1][2]
Boiling Point	462.1 °C at 760 mmHg	[2]
Density	1.231 g/cm ³	[2]
Optical Rotation	$[\alpha]^{20}D = -9 \pm 2^\circ$ (c=1 in Acetic Acid)	[1]
Solubility	Slightly soluble in water (7.1 g/L at 25°C)	[2]
Appearance	White powder	[1]
Purity	≥ 99% (by HPLC)	[1][3]
Storage Temperature	0 - 8 °C	[1]

Role in Synthetic Chemistry

The primary application of Boc-L- α -amino adipic acid is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).^{[4][5]} This orthogonal stability allows for the selective deprotection of the α -amino group without affecting acid-labile side-chain protecting groups, a cornerstone of the Boc/Bzl protection strategy.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-L- α -amino adipic acid.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the Boc protection of an amino acid and the analytical characterization of the final product.

Protocol 1: N- α -Boc Protection of L- α -amino adipic Acid

This protocol is a generalized procedure for the introduction of the Boc protecting group onto an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), a common and efficient method.[6][7]

Materials:

- L- α -amino adipic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
- Dioxane or Tetrahydrofuran (THF)

- Water
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- 1M Hydrochloric acid (HCl)

Procedure:

- **Dissolution:** Dissolve L- α -amino adipic acid in a 1:1 mixture of dioxane (or THF) and water containing 3 equivalents of NaHCO_3 . Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add 1.1 equivalents of $(\text{Boc})_2\text{O}$ to the cooled solution while stirring.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 10-12 hours.
- **Workup (Solvent Removal):** Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.
- **Extraction:** Dilute the remaining aqueous solution with water. Wash the solution with ethyl acetate to remove any unreacted $(\text{Boc})_2\text{O}$ and other nonpolar impurities.
- **Acidification:** Cool the aqueous layer again to 0 °C and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product should precipitate or form an oil.
- **Product Extraction:** Extract the acidified aqueous layer three times with ethyl acetate.
- **Drying and Isolation:** Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-L- α -amino adipic acid. The product can be further purified by crystallization.

Protocol 2: Analytical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for confirming the structure of Boc-protected amino acids.^[8] This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra.

Materials:

- Synthesized Boc-L- α -amino adipic acid (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
- 5 mm NMR tube

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.
- Transfer: Transfer the solution to the NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.^[8] The α -proton signal will also be present.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to identify include the quaternary and methyl carbons of the tert-butyl group, and the carbamate carbonyl carbon, confirming the presence of the Boc group.^[8]
- Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the correct structure of Boc-L- α -amino adipic acid.

This guide serves as a foundational resource for professionals utilizing Boc-L- α -amino adipic acid in their research and development endeavors. For specific applications, further optimization of these protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. rsc.org [rsc.org]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of Boc-L- α -amino adipic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113005#molecular-weight-and-formula-of-boc-l-amino adipic-acid\]](https://www.benchchem.com/product/b113005#molecular-weight-and-formula-of-boc-l-amino adipic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com